molecular formula C25H31N3OS B11538006 3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione

3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione

Cat. No.: B11538006
M. Wt: 421.6 g/mol
InChI Key: PROWRXNJFRKDKR-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a piperidine ring, a benzyl group, a tert-butylphenyl group, and an oxadiazole-thione moiety. Its multifaceted structure allows it to participate in various chemical reactions and makes it a valuable subject of study in fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving hydrazides and carbon disulfide under basic conditions.

    Attachment of the tert-Butylphenyl Group: The final step involves the coupling of the oxadiazole-thione moiety with a tert-butylphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole-thione moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The benzyl and tert-butylphenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules. Its unique structure allows it to form stable complexes with transition metals, which can be used in catalysis and material science.

Biology

In biological research, 3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for designing new therapeutic agents. Its ability to interact with various biological targets makes it a promising candidate for the development of drugs aimed at treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets. The oxadiazole-thione moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring and benzyl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Benzylpiperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione: Lacks the tert-butyl group, which may affect its reactivity and binding properties.

    3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2-thione: Contains a methyl group instead of a tert-butyl group, potentially altering its steric and electronic properties.

    3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione: The presence of a chlorine atom can significantly impact its chemical reactivity and biological activity.

Uniqueness

The presence of the tert-butyl group in 3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione imparts unique steric and electronic properties, enhancing its stability and potentially its biological activity. This makes it distinct from other similar compounds and may contribute to its effectiveness in various applications.

Properties

Molecular Formula

C25H31N3OS

Molecular Weight

421.6 g/mol

IUPAC Name

3-[(4-benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C25H31N3OS/c1-25(2,3)22-11-9-21(10-12-22)23-26-28(24(30)29-23)18-27-15-13-20(14-16-27)17-19-7-5-4-6-8-19/h4-12,20H,13-18H2,1-3H3

InChI Key

PROWRXNJFRKDKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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